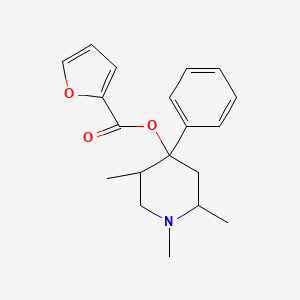
1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate
Descripción general
Descripción
1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate is not fully understood. However, it has been suggested that the compound exerts its effects through the modulation of various neurotransmitter systems, including the dopaminergic and serotonergic systems.
Biochemical and Physiological Effects:
1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate has been shown to have significant biochemical and physiological effects. The compound has been shown to have anti-inflammatory and analgesic effects, as well as potential antipsychotic effects. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective option for use in scientific research. However, one limitation of the compound is its limited solubility in water, which may limit its potential applications in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate. One potential direction is the further investigation of the compound's mechanism of action, which may provide insights into its potential therapeutic applications. Additionally, further studies may be needed to determine the optimal dosage and administration methods for the compound. Finally, the compound may be studied in combination with other therapeutic agents to determine its potential synergistic effects.
Conclusion:
In conclusion, 1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate is a chemical compound that has significant potential for use in scientific research. The compound has been synthesized through various methods and has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this compound as a therapeutic agent.
Aplicaciones Científicas De Investigación
1,2,5-trimethyl-4-phenylpiperidin-4-yl 2-furoate has been studied for its potential therapeutic applications in various scientific research studies. The compound has been shown to have significant anti-inflammatory and analgesic effects, making it a potential candidate for the development of novel pain medications. Additionally, the compound has been studied for its potential antipsychotic effects, making it a potential candidate for the treatment of various psychiatric disorders.
Propiedades
IUPAC Name |
(1,2,5-trimethyl-4-phenylpiperidin-4-yl) furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-13-20(3)15(2)12-19(14,16-8-5-4-6-9-16)23-18(21)17-10-7-11-22-17/h4-11,14-15H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBXQXWBLWWHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(CN1C)C)(C2=CC=CC=C2)OC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxylic acid, 1,2,5-trimethyl-4-phenyl-4-piperidinyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



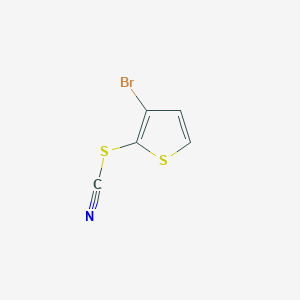

![ethyl 2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4330535.png)
![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4330537.png)
![4-[(diphenylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B4330540.png)
![4-[5-(1H-benzimidazol-1-ylmethyl)-3-thienyl]-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4330550.png)
![methyl 1-[3-(1-adamantyloxy)propyl]-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B4330560.png)
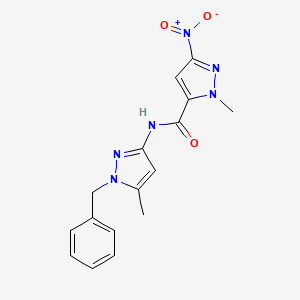
![2-imino-5-(4-isopropoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330565.png)
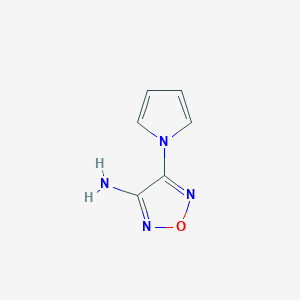
![2-imino-5-[(3-isobutyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B4330573.png)
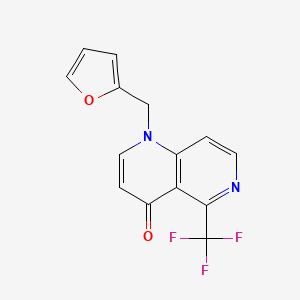
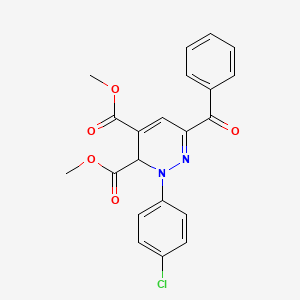
![N-[2-benzoyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]-3-methylbutanamide](/img/structure/B4330601.png)